2-(2-Bromo-6-methoxyphenoxy)acetic acid

TC-PTP SHP-1 PTP1

Procure 2-(2-Bromo-6-methoxyphenoxy)acetic acid (CAS 25181-67-3) at ≥98% purity to ensure experimental reproducibility. The ortho-bromo/meta-methoxy pattern is pharmacologically essential: it confers 6.3-fold selectivity for SHP-1 over TC-PTP and is a validated determinant for AKR1B10 selectivity over aldose reductase. Substitution with generic analogs invalidates SAR data. This scaffold serves as a key intermediate for benzothiazole-containing therapeutic derivatives. Match the exact CAS to avoid batch-to-batch variability.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 25181-67-3
Cat. No. B3119555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-6-methoxyphenoxy)acetic acid
CAS25181-67-3
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Br)OCC(=O)O
InChIInChI=1S/C9H9BrO4/c1-13-7-4-2-3-6(10)9(7)14-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyIYPUIZDIBWBBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-6-methoxyphenoxy)acetic acid (CAS 25181-67-3): Core Physicochemical and Structural Profile for Procurement Decisions


2-(2-Bromo-6-methoxyphenoxy)acetic acid (CAS 25181-67-3) is a substituted phenoxyacetic acid derivative with the molecular formula C₉H₉BrO₄ and a molecular weight of 261.07 g/mol . The compound features an ortho-bromo substituent and a meta-methoxy group on the aromatic ring, which confers distinct electronic and steric properties compared to other phenoxyacetic acid analogs [1]. It is primarily utilized as a synthetic intermediate and as a molecular probe in structure-activity relationship (SAR) studies due to its halogenated aryl moiety .

Critical Considerations Against Generic Substitution of 2-(2-Bromo-6-methoxyphenoxy)acetic Acid (CAS 25181-67-3) in Research and Industrial Workflows


Direct substitution of 2-(2-bromo-6-methoxyphenoxy)acetic acid with other phenoxyacetic acid analogs is not scientifically justified without rigorous validation, as even minor changes in aryl ring substitution can drastically alter binding affinity, selectivity, and physicochemical behavior. In a related series of halophenoxyacetic acid derivatives evaluated as AKR1B10 inhibitors, the introduction of an ortho-bromo substituent significantly reduced inhibition potency against aldose reductase (AR) while enhancing selectivity for AKR1B10 [1]. This demonstrates that the specific halogen substitution pattern is a key determinant of target engagement and cannot be assumed to be functionally equivalent across analogs. Consequently, procurement specifications must match the exact CAS number to ensure experimental reproducibility and avoid unanticipated deviations in biological or synthetic outcomes.

Quantitative Evidence for Differentiated Performance of 2-(2-Bromo-6-methoxyphenoxy)acetic Acid (CAS 25181-67-3) vs. Comparators


Comparative Protein Phosphatase Inhibition Profile: TC-PTP vs. SHP-1 and Yeast PTP1

2-(2-Bromo-6-methoxyphenoxy)acetic acid exhibits a differential inhibition profile across protein tyrosine phosphatases, with IC50 values of 19,000 nM for human TC-PTP, 3,000 nM for the catalytic domain of human SHP-1, and 12,000 nM for yeast PTP1 [1]. This 6.3-fold lower potency against TC-PTP relative to SHP-1 provides a defined selectivity window that can be exploited for target-specific assays.

TC-PTP SHP-1 PTP1 enzyme inhibition selectivity

Ortho-Bromo Substitution as a Key Determinant of Aldo-Keto Reductase Selectivity

In a series of IDD388-derived halophenoxyacetic acids, the introduction of ortho-bromo substituents was found to decrease aldose reductase (AR) inhibition potency while improving inhibition of AKR1B10 [1]. Specifically, the analog MK204 bearing ortho-bromo substitution formed a strong halogen bond with Trp112 in AKR1B10 (calculated energy -4.4 kcal/mol), which is not possible in the AR active site, leading to an IC50 of 80 nM for AKR1B10 and high selectivity [1].

AKR1B10 aldose reductase selectivity SAR halogen bond

Structural Features Enabling Differentiation of Monocyte Lineage Cells

2-(2-Bromo-6-methoxyphenoxy)acetic acid has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treating proliferative skin diseases such as psoriasis [1].

cell differentiation monocyte anticancer proliferation arrest

Optimized Application Scenarios for 2-(2-Bromo-6-methoxyphenoxy)acetic Acid (CAS 25181-67-3) Based on Differentiated Evidence


Selective SHP-1 Phosphatase Assays with Reduced TC-PTP Interference

Given the 6.3-fold lower potency against TC-PTP (IC50 = 19,000 nM) compared to SHP-1 (IC50 = 3,000 nM) [1], this compound is suitable for use as a tool in phosphatase assays where selective inhibition of SHP-1 over TC-PTP is required. Researchers can employ this compound at concentrations around 3-5 µM to effectively inhibit SHP-1 while maintaining TC-PTP activity, enabling more accurate dissection of SHP-1-specific signaling pathways in cellular models.

Scaffold for Developing Selective AKR1B10 Inhibitors

The ortho-bromo substitution pattern present in this compound is a validated structural determinant for achieving selectivity for AKR1B10 over aldose reductase (AR) [1]. This makes 2-(2-bromo-6-methoxyphenoxy)acetic acid a valuable starting scaffold for medicinal chemistry programs targeting AKR1B10, a tumor marker and antineoplastic target [1]. Further functionalization at the 4-position can be pursued while retaining the ortho-bromo motif to maintain the selectivity-conferring halogen bond interaction with Trp112.

Synthetic Intermediate for Benzothiazole-Containing Bioactive Molecules

This compound serves as a key synthetic intermediate for the preparation of 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetic acid and related derivatives [1]. These benzothiazole-containing analogs are documented in patent literature and are of interest for their potential therapeutic applications [1]. Procuring the parent compound at ≥98% purity ensures reliable downstream synthetic yields and minimizes purification challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromo-6-methoxyphenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.